9-(3-Tert-butylphenyl)-9H-fluorene
Description
Properties
CAS No. |
651042-74-9 |
|---|---|
Molecular Formula |
C23H22 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
9-(3-tert-butylphenyl)-9H-fluorene |
InChI |
InChI=1S/C23H22/c1-23(2,3)17-10-8-9-16(15-17)22-20-13-6-4-11-18(20)19-12-5-7-14-21(19)22/h4-15,22H,1-3H3 |
InChI Key |
ROUVPFHYROCBLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-tert-butylphenyl)-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-tert-butylphenylboronic acid and 9-bromo-9H-fluorene.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 3-tert-butylphenylboronic acid and 9-bromo-9H-fluorene in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-(3-tert-butylphenyl)-9H-fluorene can undergo oxidation reactions to form corresponding fluorenone derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Nitro or halogenated fluorene derivatives.
Scientific Research Applications
Chemistry: 9-(3-tert-butylphenyl)-9H-fluorene is used as a building block in the synthesis of various organic compounds and materials. It serves as a precursor for the preparation of functionalized fluorene derivatives, which are important in the development of organic semiconductors and light-emitting diodes (LEDs) .
Biology and Medicine: While specific biological applications of this compound are limited, its derivatives have been studied for their potential as inhibitors of enzymes such as acetylcholinesterase . This suggests possible applications in the development of therapeutic agents for neurological disorders.
Industry: In the industrial sector, this compound and its derivatives are used in the production of high-performance polymers and advanced materials. These materials find applications in optoelectronic devices, including organic photovoltaics and field-effect transistors .
Mechanism of Action
The mechanism of action of 9-(3-tert-butylphenyl)-9H-fluorene is primarily related to its electronic properties and interactions with molecular targets. The presence of the tert-butyl group and the fluorene core influences the compound’s ability to participate in π-π stacking interactions and electron transfer processes. These interactions are crucial in its applications as an organic semiconductor and in optoelectronic devices .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 9-(3-Tert-butylphenyl)-9H-fluorene with structurally related fluorene derivatives:
Structural and Electronic Properties
Solubility and Reactivity
- Solubility : Fluorenes with bulky substituents (e.g., tert-butylphenyl) are typically insoluble in water but soluble in organic solvents like THF or toluene . In contrast, perfluorophenyl-substituted derivatives exhibit enhanced solubility in polar aprotic solvents due to fluorine’s electronegativity .
- Acidity : The pKa of 9-(perfluorophenyl)-9H-fluorene in THF is ~28, comparable to strong organic acids, while tert-butyl-substituted analogs are less acidic due to electron-donating effects .
- Bond Dissociation Energy (BDFE) : For 9-(perfluorophenyl)-9H-fluorene , BDFEC–H is experimentally determined as 70 kcal/mol, lower than free ligands (e.g., iPrPNNP, 90 kcal/mol), indicating stabilization via metal-ligand cooperativity .
Key Research Findings
- Steric Effects : The tert-butyl group in This compound likely reduces aggregation in solid-state applications, enhancing photovoltaic efficiency .
- Thermodynamic Stability : Perfluorophenyl analogs exhibit higher acidity but lower thermal stability compared to alkyl-substituted fluorenes .
- Synthetic Flexibility : Brominated or dibromomethylene derivatives serve as versatile intermediates for further functionalization .
Biological Activity
9-(3-Tert-butylphenyl)-9H-fluorene is a compound characterized by a fluorene core substituted with a tert-butylphenyl group. This unique structure contributes to its stability and electronic properties, making it a subject of interest in various fields, including organic electronics and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its chemical reactivity, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound features a central fluorene unit, known for its fused ring system. The addition of the tert-butyl group enhances steric bulk, influencing both chemical behavior and interactions. The resulting electronic characteristics are favorable for applications in materials science.
| Property | Description |
|---|---|
| Molecular Formula | C₁₅H₁₈ (for the tert-butylphenyl group) + C₁₄H₉ (for the fluorene core) |
| Molecular Weight | Approximately 231.32 g/mol |
| Appearance | Typically appears as a white to pale yellow solid |
| Solubility | Soluble in organic solvents; limited solubility in water |
Research indicates that this compound can undergo various chemical reactions, including substitution reactions that may impact its biological activity. Its interactions with biological systems are largely influenced by its electronic properties and steric configuration.
- Binding Affinity Studies : Investigations have focused on the compound's ability to bind to specific biological targets, which is crucial for understanding its potential therapeutic applications.
- Toxicological Assessments : Preliminary studies suggest that compounds structurally related to this compound may exhibit toxic effects under certain conditions, necessitating further investigation into its safety profile.
Case Studies
Several studies have explored the biological implications of similar compounds:
- A study on 9-(o-tert-butylphenyl)-9-methylthiofluorene highlighted unexpected structural distortions affecting its reactivity and potential biological interactions .
- Research involving 9-(meta-tert-butylphenyl)-9-fluorenol indicated significant biological activity, suggesting that structural modifications can lead to varied effects in biological systems .
Organic Electronics
Due to its favorable electronic properties, this compound is investigated for applications in organic light-emitting diodes (OLEDs) and solar cells. Its stability and efficiency make it an attractive candidate for enhancing device performance.
Medicinal Chemistry
The compound's potential as a drug candidate is being explored. Understanding its interaction mechanisms with biological targets can lead to the development of novel therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
